BenchChemオンラインストアへようこそ!

YKL-5-124

Kinase selectivity CDK12/13 Polypharmacology

YKL-5-124 (CAS 1957203-01-8) is the definitive CDK7 tool compound, engineered to eliminate the polypharmacology that confounds THZ1-based studies. It exhibits >100-fold biochemical selectivity over CDK9 and CDK2 and is completely inactive against CDK12/13, enabling unambiguous attribution of biological effects to CDK7 inhibition. Its covalent engagement at C312 is rescuable via the CDK7-C312S mutant line, providing a built-in on-target specificity control; the reversible analog YKL-5-167 serves as an additional negative control. YKL-5-124 induces a cytostatic G1/S arrest without apoptosis—distinct from THZ1's cytotoxicity—and specifically inhibits E2F-driven transcriptional programs. In SCLC models, YKL-5-124 activates IFN-γ/TNF-α/CXCL9/10 immune signaling and synergizes with anti-PD-1 therapy. For clean CDK7 mechanistic studies, transcriptional profiling, or immuno-oncology research, choose YKL-5-124.

Molecular Formula C28H33N7O3
Molecular Weight 515.6 g/mol
Cat. No. B611894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYKL-5-124
SynonymsYKL5-124;  YKL-5124;  YKL 5-124;  YKL-5 124;  YKL-5-124
Molecular FormulaC28H33N7O3
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
InChIInChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1
InChIKeyKPABJHHKKJIDGX-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YKL-5-124: A Highly Selective, Covalent CDK7 Inhibitor with Distinct G1/S Cell-Cycle Arrest Phenotype


YKL-5-124 (CAS 1957203-01-8) is a potent, selective, and irreversible covalent inhibitor of cyclin-dependent kinase 7 (CDK7) developed to address the confounding polypharmacology of earlier-generation CDK7 inhibitors [1]. It inhibits CDK7/Mat1/CycH enzymatic activity with an IC₅₀ of 9.7 nM and CDK7 alone with an IC₅₀ of 53.5 nM, forming a covalent bond specifically with cysteine 312 (C312) of CDK7 [2]. Unlike the prototypical CDK7 inhibitor THZ1—which exhibits equipotent inhibition of CDK7, CDK12, and CDK13—YKL-5-124 displays >100-fold biochemical selectivity for CDK7 over CDK9 and CDK2, and is completely inactive against CDK12 and CDK13 at tested concentrations [3]. This precision enables unambiguous attribution of biological effects specifically to CDK7 inhibition, a capability lacking in earlier tools [4].

YKL-5-124 Cannot Be Substituted with THZ1 or Other CDK7 Inhibitors Without Altering Experimental Phenotypes


Generic substitution among CDK7 inhibitors introduces critical confounds due to divergent selectivity profiles and biological outcomes. THZ1—frequently used as a CDK7 tool compound—exhibits equipotent inhibition of CDK12 and CDK13, kinases with overlapping transcriptional regulatory functions [1]. This polypharmacology obscures CDK7-specific contributions to cell cycle, transcription, and immune signaling, rendering THZ1 unsuitable for experiments requiring unambiguous CDK7 target attribution [2]. Similarly, the reversible analog YKL-5-167 lacks covalent engagement and produces negligible cellular effects even at 10 μM [3]. YKL-5-124 resolves these limitations through its defined covalent mechanism, C312S-rescuable phenotype, and demonstrated inactivity toward CDK12/13, enabling clean interpretation of CDK7-dependent biology [4].

YKL-5-124 Quantitative Differentiation Evidence for Procurement Decision-Making


CDK7 Selectivity: YKL-5-124 vs THZ1 on CDK12 and CDK13 Inhibition

YKL-5-124 demonstrates complete selectivity for CDK7 over the structurally related kinases CDK12 and CDK13, whereas THZ1 exhibits equipotent inhibition across all three kinases. This selectivity distinction is critical for experiments requiring clean CDK7-specific phenotypes [1].

Kinase selectivity CDK12/13 Polypharmacology

Covalent Binding Kinetics: YKL-5-124 Exhibits Faster CDK7 Engagement than THZ1

YKL-5-124 binds covalently to CDK7 at cysteine 312 (C312) with faster kinetics than THZ1, as demonstrated by mass spectrometry and capillary electrophoresis analysis. This faster covalent engagement contributes to improved target specificity in cellular assays [1].

Covalent inhibition Binding kinetics C312 target engagement

RNA Polymerase II CTD Phosphorylation: YKL-5-124 Alone vs YKL-5-124 + THZ531 Combination

Unlike THZ1, YKL-5-124 treatment alone produces no detectable change in RNA polymerase II C-terminal domain (CTD) phosphorylation at serine 2, 5, or 7 residues, even at concentrations 100-fold above GRmax (up to 2 μM). However, combining YKL-5-124 with the CDK12/13 inhibitor THZ531 reconstitutes concentration-dependent CTD phosphorylation inhibition, revealing functional redundancy between CDK7 and CDK12/13 [1].

Transcription RNA Pol II CTD phosphorylation

Cellular Phenotype: YKL-5-124 Induces Cytostatic G1/S Arrest Whereas THZ1 Is Cytotoxic

Growth rate inhibition (GR) metrics reveal fundamentally different cellular outcomes: YKL-5-124 produces a cytostatic response (GRmax = 0) characterized by G1/S arrest and loss of S-phase cells, whereas THZ1 produces a cytotoxic response (GRmax negative) with substantial cell death. The GR50 shift in CDK7-C312S mutant cells is >150-fold for YKL-5-124 versus only 3.6-fold for THZ1, demonstrating superior on-target specificity [1].

Cell cycle Growth inhibition Cytostatic vs cytotoxic

In Vivo Immuno-Oncology Efficacy: YKL-5-124 Enhances Anti-PD-1 Response and Survival

YKL-5-124 (10 mg/kg IP daily, Monday-Friday) combined with anti-PD-1 antibody (200 μg/mouse, 3x weekly) significantly improves tumor response and survival in aggressive murine small cell lung cancer (SCLC) models compared to either agent alone [1]. The combination was well-tolerated without observed toxicity and further improved outcomes when added to standard chemotherapy [2].

Immunotherapy Small cell lung cancer Anti-PD-1 combination

YKL-5-124 Recommended Research Applications Based on Validated Differentiation Evidence


Unambiguous CDK7 Target Validation Studies Requiring Clean Selectivity

YKL-5-124 is the preferred tool for experiments requiring unambiguous attribution of biological effects to CDK7 inhibition. Unlike THZ1—which inhibits CDK12/13 with equal potency—YKL-5-124 shows no detectable activity against CDK12/13 in kinase assays [1]. The availability of the CDK7-C312S mutant cell line (which abolishes covalent binding) provides a built-in on-target specificity control. The reversible analog YKL-5-167 serves as an additional negative control, showing negligible inhibition even at 10 μM [2].

Cell Cycle Studies Investigating G1/S Transition and E2F-Driven Gene Expression

YKL-5-124 induces a robust G1/S cell-cycle arrest with dose-dependent S-phase loss and G1/G2-M accumulation at concentrations as low as 62.5 nM in HAP1 cells, without triggering apoptosis as confirmed by absence of PARP cleavage [1]. This cytostatic phenotype is distinctly different from the cytotoxic response produced by THZ1. RNA-seq analysis reveals differential expression of 1,452 genes following YKL-5-124 treatment, with specific inhibition of E2F-driven transcriptional programs, making YKL-5-124 the appropriate tool for dissecting CDK7-specific contributions to cell-cycle control [1].

Immuno-Oncology Research: CDK7 Inhibition Combined with Anti-PD-1 Therapy

YKL-5-124 activates IFN-γ signaling and induces TNF-α and CXCL9/10 expression, provoking T cell-mediated immune surveillance in small cell lung cancer models [1]. In murine SCLC models, YKL-5-124 combined with anti-PD-1 therapy significantly improves survival benefit beyond either agent alone, with documented dosing regimens of 10 mg/kg IP daily (Monday-Friday) and anti-PD-1 200 μg/mouse three times weekly [2]. Adding YKL-5-124 and anti-PD-1 to standard chemotherapy further improved tumor response, demonstrating a translational combination strategy without observed toxicity [3].

Transcriptional Redundancy Studies: Dissecting CDK7 vs CDK12/13 Contributions

YKL-5-124 uniquely enables investigation of functional redundancy between CDK7 and CDK12/13 in transcriptional regulation. While YKL-5-124 alone produces no change in RNA Pol II CTD phosphorylation even at 2 μM (100-fold above GRmax), combining YKL-5-124 with the CDK12/13 inhibitor THZ531 reconstitutes concentration-dependent CTD phosphorylation inhibition [1]. This combinatorial approach reveals that CTD phosphorylation requires inhibition of both CDK7 and CDK12/13, explaining why THZ1 (which inhibits all three kinases) affects transcription whereas selective CDK7 inhibition alone does not [1]. Jaccard analysis confirms YKL-5-124 elicits a transcriptional signature distinct from that of THZ1 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for YKL-5-124

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.